N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves the condensation of 4-methoxyaniline with 6-methyl-2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 4-methoxyaniline displaces the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-aminopyrimidine
- N-(4-methoxyphenyl)-5-methylpyrimidin-4-amine
- N-(4-methoxyphenyl)-6-chloropyrimidin-4-amine
Uniqueness
N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to the specific positioning of the methoxy and methyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-7-12(14-8-13-9)15-10-3-5-11(16-2)6-4-10/h3-8H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKNPEMVSMAJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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